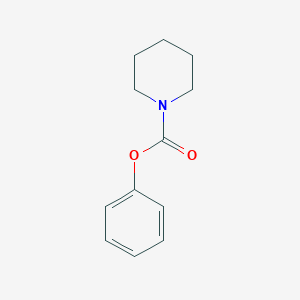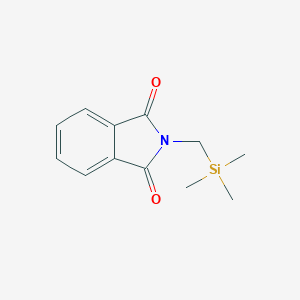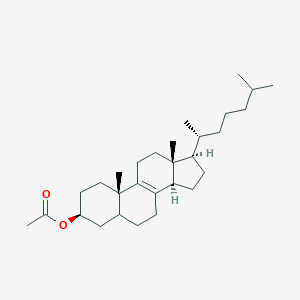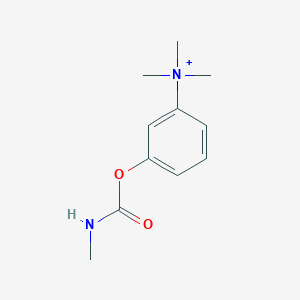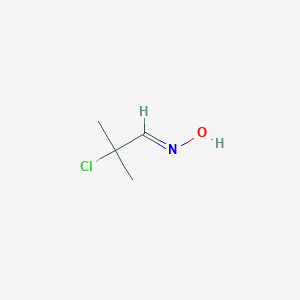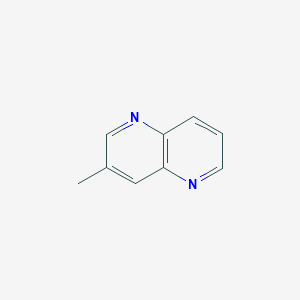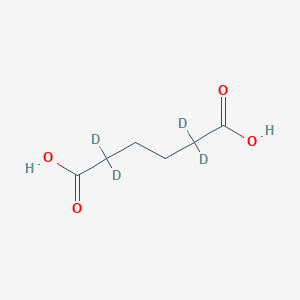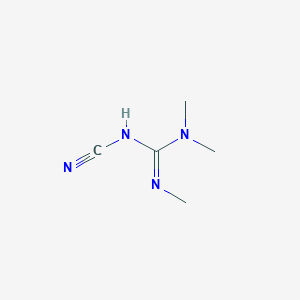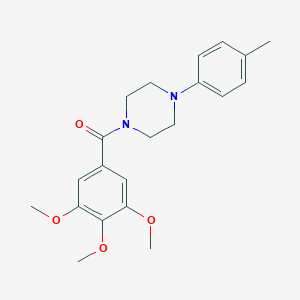
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained attention for its potential use in scientific research.
Wirkmechanismus
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine's mechanism of action is thought to involve the activation of the 5-HT1A and 5-HT2A receptors, leading to an increase in serotonin release. This results in a range of effects on the central nervous system, including changes in mood, perception, and behavior.
Biochemische Und Physiologische Effekte
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to induce changes in behavior, including alterations in locomotor activity, anxiety-like behavior, and social interaction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its relatively low cost and ease of synthesis. It can also be easily administered to animals via injection or oral gavage. However, one limitation is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Another area of interest is its potential use as a tool for studying the role of serotonin in various physiological and pathological processes. Additionally, further research is needed to fully understand the long-term effects of 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on the central nervous system.
Synthesemethoden
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized by reacting p-toluidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine to form 1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis process is relatively simple and can be easily scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in scientific research to study its mechanism of action and its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
17766-75-5 |
|---|---|
Produktname |
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
[4-(4-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-7-17(8-6-15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI-Schlüssel |
PPZFNVKWQORGGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Andere CAS-Nummern |
17766-75-5 |
Synonyme |
1-(p-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



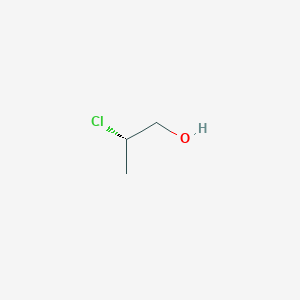
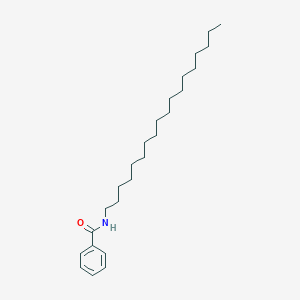
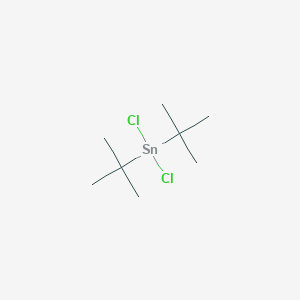
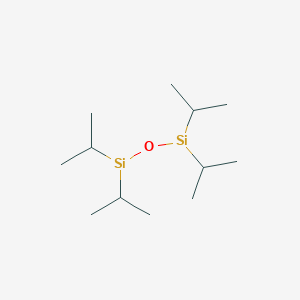
![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
